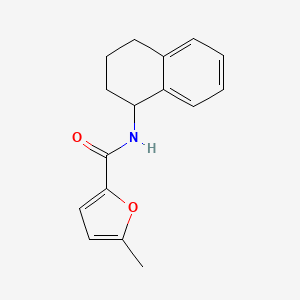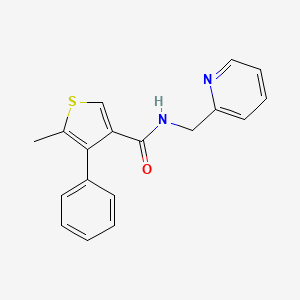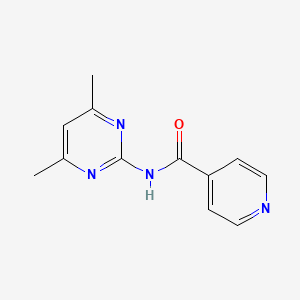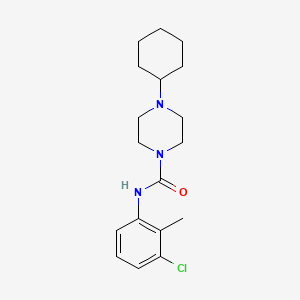![molecular formula C16H16ClNO4 B4179381 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one
Vue d'ensemble
Description
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one, also known as PD98059, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This molecule has been widely used in scientific research to study the role of MAPK signaling in various cellular processes.
Mécanisme D'action
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one selectively inhibits the MAPK pathway by targeting the upstream kinase MEK1/2. MEK1/2 phosphorylates and activates the downstream kinase ERK1/2, which then activates various transcription factors and other signaling proteins. By inhibiting MEK1/2, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one prevents the activation of ERK1/2 and downstream signaling.
Biochemical and Physiological Effects:
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy. In neuronal cells, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one promotes neurite outgrowth and protects against oxidative stress-induced cell death. In cardiovascular cells, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one inhibits smooth muscle cell proliferation and migration, and reduces atherosclerotic lesion formation.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has several advantages for lab experiments. It is a selective inhibitor of the MAPK pathway and does not affect other signaling pathways. It is also relatively stable and can be stored for long periods of time. However, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has several limitations. It is not a reversible inhibitor and can only be used for short-term experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been widely used in scientific research, but there are still many unanswered questions about its mechanism of action and potential therapeutic applications. Some future directions for research include:
1. Identifying the downstream targets of 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one and their role in various cellular processes.
2. Developing more potent and selective inhibitors of the MAPK pathway.
3. Investigating the role of the MAPK pathway in aging and age-related diseases.
4. Developing therapeutic strategies targeting the MAPK pathway for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
5. Studying the potential side effects of long-term inhibition of the MAPK pathway.
In conclusion, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one is a selective inhibitor of the MAPK pathway that has been widely used in scientific research to study the role of this pathway in various cellular processes. It has several advantages and limitations for lab experiments and has shown promising results in preclinical studies for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been widely used in scientific research to study the role of MAPK signaling in various cellular processes. MAPK signaling is a highly conserved pathway that regulates cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been used to study the role of MAPK signaling in these diseases and to identify potential therapeutic targets.
Propriétés
IUPAC Name |
6-chloro-3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-9-7-18(8-10(2)21-9)15(19)13-6-11-5-12(17)3-4-14(11)22-16(13)20/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLQHWJOVOEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-ethoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4179306.png)

![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)



![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)
![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)